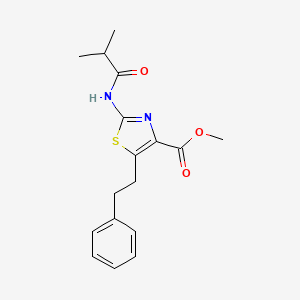

Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate

Description

Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a phenethyl substituent at position 5 and an isobutyrylamino group at position 2 of the thiazole core. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in its substitution pattern, which may enhance lipophilicity and binding interactions with biological targets compared to simpler analogs.

Properties

Molecular Formula |

C17H20N2O3S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

methyl 2-(2-methylpropanoylamino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C17H20N2O3S/c1-11(2)15(20)19-17-18-14(16(21)22-3)13(23-17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,19,20) |

InChI Key |

AHASDLAZCSLSNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C(S1)CCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with isobutyryl chloride to form the isobutyrylamino derivative. This intermediate is then reacted with phenethyl bromide in the presence of a base to introduce the phenethyl group. Finally, esterification with methyl chloroformate yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenethyl group may enhance the compound’s binding affinity to its targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations and Molecular Properties

The compound’s activity and physicochemical properties are influenced by substituents at positions 2 and 5 of the thiazole ring. Below is a comparative analysis with key analogs:

Structure-Activity Relationship (SAR) Insights

- Position 2 : Acylation (e.g., isobutyryl) versus amination affects hydrogen-bonding capacity and metabolic stability. Acyl groups may reduce enzymatic degradation compared to primary amines.

- Position 5 : Phenethyl and aryl substituents enhance hydrophobic interactions with target proteins, while alkyl chains (e.g., propyl) prioritize solubility over potency.

Biological Activity

Methyl 2-(isobutyrylamino)-5-phenethyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Synthesis

This compound can be synthesized through various methods involving the condensation of isobutyric acid derivatives with thiazole precursors. The synthetic route typically involves the following steps:

- Formation of the Thiazole Ring : Reaction of appropriate thioketones with α-amino acids.

- Acylation : Introduction of the isobutyrylamino group via acylation reactions.

- Esters Formation : Methylation to form the final ester product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays against various bacterial strains have shown significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest potential applications in treating infections caused by resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.7 |

| Butyrylcholinesterase | 3.5 |

The inhibition of acetylcholinesterase indicates that this compound could be beneficial in enhancing cholinergic transmission in the brain.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to:

- Improved Memory Function : Mice exhibited better performance in maze tests.

- Reduced Neuroinflammation : Histological analysis showed decreased levels of inflammatory markers in brain tissue.

These findings suggest that the compound may provide therapeutic benefits in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.